Eleutheroside E

Description

This compound has been reported in Eleutherococcus senticosus with data available.

from Eleutherococcus senticosus extract

Structure

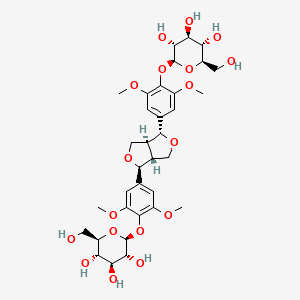

2D Structure

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6R,6aS)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16+,21-,22-,23-,24-,25+,26+,27-,28-,29+,30-,33+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDULTAFAQRACT-JSGUJALWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@H]3[C@@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316969 | |

| Record name | Eleutheroside E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39432-56-9 | |

| Record name | Eleutheroside E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39432-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eleutheroside E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039432569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eleutheroside E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELEUTHEROSIDE E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JP2P44H3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eleutheroside E: A Technical Guide to its Chemical Structure, Analysis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Eleutheroside E, a key bioactive lignan glycoside isolated from Eleutherococcus senticosus (Siberian Ginseng). It details the molecule's chemical structure, methods for its isolation and analysis, and its significant role in modulating critical cellular signaling pathways.

Chemical Structure and Properties of this compound

This compound, also known as Acanthoside D, is a prominent member of the eleutheroside family of compounds. Structurally, it is a furofuran lignan, specifically the di-β-D-glucoside of (-)-syringaresinol. The core aglycone, (-)-syringaresinol, consists of two syringyl units (1,3,5-trimethoxy-2-hydroxybenzene) linked by a furofuran ring system. In this compound, both phenolic hydroxyl groups of the syringaresinol core are glycosidically linked to a glucose molecule.

The precise stereochemistry and linkage of the glucose units are critical to its identity and biological function. The molecule's complex structure gives rise to its various pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects.

Data Presentation: Chemical and Physical Properties

All quantitative data for this compound is summarized in the table below for clear reference.

| Property | Value | Source |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6R,6aS)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | PubChem |

| Synonyms | Acanthoside D, (-)-Syringaresinol-4,4′-O-β-D-diglucoside | Wikipedia |

| Molecular Formula | C₃₄H₄₆O₁₈ | [1] |

| Molecular Weight | 742.7 g/mol | [1] |

| CAS Number | 39432-56-9 | [1] |

| Appearance | White powder | Commercial Suppliers |

| Solubility | Soluble in DMSO; Insoluble in water and ethanol | ApexBio |

Experimental Protocols

Detailed methodologies for the isolation, purification, and analysis of this compound are crucial for consistent research outcomes.

The following protocol outlines a common method for extracting and purifying this compound from the dried roots or stems of Eleutherococcus senticosus. This method combines solvent extraction with chromatographic techniques.

-

Preparation of Plant Material : The air-dried and powdered plant material (e.g., 100 g) is prepared by grinding it in a mill and passing it through a 50-mesh sieve[2].

-

Solvent Extraction : The powder is extracted with 50% aqueous ethanol (e.g., 150 mL) for approximately 5 hours at room temperature. The resulting solution is filtered to remove solid plant debris[2].

-

Concentration : The crude extract is concentrated under reduced pressure using a rotary evaporator at a temperature of 50°C and subsequently lyophilized to yield a dry powder[2].

-

Purification via Chromatography :

-

Macroporous Resin Chromatography : The dried crude extract is redissolved in deionized water and passed through a pre-treated macroporous resin column (e.g., HPD100C). The column is washed with water to remove impurities. Desorption is achieved by eluting with a 60:40 (v/v) ethanol-water solution. This step significantly increases the purity of the lignan fraction[3][4].

-

High-Speed Counter-Current Chromatography (HSCCC) : For final purification, preparative HSCCC can be employed. A two-phase solvent system, such as chloroform-methanol-isopropanol-water (5:6:1:4 v/v/v/v), is used. The lower phase serves as the mobile phase at a flow rate of 2.0 mL/min, with the apparatus rotating at 800 rpm. Fractions are collected and monitored for the presence of this compound[5].

-

High-Performance Liquid Chromatography (HPLC) is the standard method for the identification and quantification of this compound in extracts.

-

Sample and Standard Preparation : A stock solution of purified this compound standard is prepared in 70% methanol. The purified extract from the protocol above is dissolved in HPLC-grade methanol and filtered through a 0.45 µm membrane filter[2].

-

Chromatographic Conditions :

-

HPLC System : An apparatus equipped with a quaternary gradient pump, autosampler, and UV detector[2].

-

Column : XTerra RP C18 column (250 × 4.6 mm, 5.0 µm) maintained at 35°C[2].

-

Mobile Phase : A gradient elution using 1% aqueous phosphoric acid (Solvent A) and 100% acetonitrile (Solvent B) at a flow rate of 1.0 mL/min[2].

-

Gradient Program : 5-40% B (0-40 min), 40% B (40-50 min), 40-5% B (50-60 min)[2].

-

Detection : UV detection is performed at a wavelength of 216 nm[2].

-

-

Quantification : The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve generated from the this compound standard.

Biological Activity and Key Signaling Pathway

This compound exhibits a range of biological activities, with its anti-inflammatory and antioxidant effects being particularly well-documented. These effects are largely attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Under conditions of cellular stress, such as inflammation or hypoxia-reoxygenation (H/R) injury, various stimuli can activate the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome[6][7]. The degradation of IκBα releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate from the cytoplasm into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cytokines and chemokines[7][8].

Research has shown that this compound can effectively interrupt this cascade. Pre-treatment with this compound dramatically inhibits the phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit[8]. This action prevents the transcription of inflammatory mediators, thereby reducing cellular damage and apoptosis. It is suggested that this compound may exert this effect by suppressing an upstream activator of the IKK complex, such as the MAPK signaling pathway[8].

The following diagram illustrates the inhibitory effect of this compound on the canonical NF-κB signaling pathway.

References

- 1. This compound | C34H46O18 | CID 71312557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. [Separation of this compound from crude extract of Radix Acanthopanacis Senticosus by analytical and preparative high-speed countercurrent chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bosterbio.com [bosterbio.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound decreases oxidative stress and NF-κB activation and reprograms the metabolic response against hypoxia-reoxygenation injury in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Eleutheroside E mechanism of action in neuroprotection

An In-depth Technical Guide on the Core Mechanism of Action of Eleutheroside E in Neuroprotection

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (EE), a principal bioactive lignan from Eleutherococcus senticosus (Siberian ginseng), has demonstrated significant neuroprotective properties. Its therapeutic potential stems from its ability to mitigate oxidative stress and inhibit apoptosis, two critical factors in the pathogenesis of neurodegenerative diseases and ischemic brain injury. This technical guide provides a detailed examination of the core molecular mechanisms underlying this compound's neuroprotective effects, focusing on the modulation of the Nrf2/HO-1 and PI3K/Akt signaling pathways. Quantitative data from key studies are summarized, detailed experimental methodologies are provided, and the involved pathways are visualized to offer a comprehensive resource for research and development professionals.

Core Neuroprotective Mechanisms of this compound

This compound confers neuroprotection primarily by targeting two interconnected cellular defense pathways: the antioxidant Nrf2/HO-1 pathway and the pro-survival PI3K/Akt pathway. By activating these cascades, EE effectively enhances the resilience of neuronal cells against various insults.

Attenuation of Oxidative Stress via Nrf2/HO-1 Pathway Activation

Oxidative stress is a major contributor to neuronal cell death in neurodegenerative disorders.[1] The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.

This compound disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.[2][3] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription.[1] Key among these are NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1).[1][2] The upregulation of these antioxidant enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby reducing oxidative damage, lipid peroxidation, and subsequent cell death.[2][4] Studies have shown that EE treatment significantly upregulates the expression of Nrf2 and NQO1 in neuronal cells.[2]

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.

Inhibition of Apoptosis through PI3K/Akt Pathway Activation

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central node for promoting cell survival and inhibiting apoptosis.[5][6] Its activation is crucial for protecting neurons from various insults.[4] this compound has been shown to promote the activation of the PI3K/Akt signaling cascade.[4] Activated Akt, a serine/threonine kinase, phosphorylates a wide range of downstream targets to suppress apoptosis.[7]

Key anti-apoptotic mechanisms mediated by Akt include:

-

Inhibition of Pro-apoptotic Proteins: Akt can phosphorylate and inactivate members of the Bcl-2 family, such as Bad and Bax, preventing them from triggering mitochondrial outer membrane permeabilization.[8]

-

Upregulation of Anti-apoptotic Proteins: Akt can lead to the increased expression of anti-apoptotic proteins like Bcl-2.[8] The resulting increase in the Bcl-2/Bax ratio is a critical determinant of cell fate, favoring survival.

-

Inhibition of Caspase Activation: By preventing the release of cytochrome c from the mitochondria, the PI3K/Akt pathway effectively blocks the activation of the caspase cascade (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis.[8][9]

Caption: this compound promotes neuronal survival via the PI3K/Akt pathway.

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified in several in vitro studies. The tables below summarize key findings, demonstrating a dose-dependent protective effect.

Table 1: Effect of this compound on Neuronal Viability and Oxidative Stress Markers in an MPTP-Induced Parkinson's Disease Cell Model [2]

| Treatment Group | Concentration (µmol/L) | Cell Survival Rate (%) | Intracellular ROS Level | Mitochondrial Membrane Potential |

| Control | - | 100 | Normal | High |

| MPTP (2500 µmol/L) | - | Decreased | Increased | Decreased |

| EE + MPTP | 100 (Low) | Increased | - | - |

| EE + MPTP | 300 (Medium) | Increased | Decreased | Increased |

| EE + MPTP | 500 (High) | Increased | Decreased | Increased |

| Cell Line: Rat adrenal pheochromocytoma (PC-12) cells. | ||||

| ROS: Reactive Oxygen Species. |

Table 2: Effect of this compound on Apoptosis and Nrf2 Pathway Protein Expression [2]

| Treatment Group | Concentration (µmol/L) | Apoptosis Rate | CytC Expression | Nrf2 Expression | NQO1 Expression |

| Control | - | Normal | Normal | Normal | Normal |

| MPTP (2500 µmol/L) | - | Increased | Decreased | Decreased | Decreased |

| EE + MPTP | 100 (Low) | Decreased | - | - | - |

| EE + MPTP | 300 (Medium) | Decreased | Upregulated | Upregulated | Upregulated |

| EE + MPTP | 500 (High) | Decreased | Upregulated | Upregulated | Upregulated |

| Cell Line: PC-12 cells. | |||||

| CytC: Cytochrome C. |

Experimental Protocols

Reproducibility is paramount in scientific research. This section details the common methodologies employed to investigate the neuroprotective mechanisms of this compound.

In Vitro Model of Parkinson's Disease

-

Cell Culture: Rat adrenal pheochromocytoma (PC-12) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ incubator.

-

Induction of Neurotoxicity: A neurotoxic model of Parkinson's disease is established by treating PC-12 cells with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a concentration of 2500 µmol/L.[2]

-

This compound Treatment: To assess neuroprotective effects, cells are pre-treated with this compound at various concentrations (e.g., 100, 300, 500 µmol/L) for a defined period before the addition of MPTP.[2] A positive control group, such as Selegiline (50 µmol/L), is often included.[2]

Caption: Workflow for assessing this compound's neuroprotective effects.

Cell Viability Assay

-

Method: The Cell Counting Kit-8 (CCK-8) assay is commonly used.

-

Procedure: Following treatment, CCK-8 solution is added to each well and incubated for a specified time. The absorbance is then measured with a microplate reader at a wavelength of 450 nm to determine the number of viable cells.[2]

Reactive Oxygen Species (ROS) Measurement

-

Method: A ROS assay kit utilizing a fluorescent probe (e.g., DCFH-DA).

-

Procedure: After treatment, cells are incubated with the ROS probe. The probe is oxidized by intracellular ROS to a highly fluorescent compound. The fluorescence intensity, which is proportional to the ROS level, is then quantified using a fluorescence microscope or plate reader.[2]

Western Blot Analysis

-

Purpose: To quantify the expression levels of specific proteins involved in the signaling pathways (e.g., Nrf2, NQO1, Cytochrome C, p-Akt, Akt, Bcl-2, Bax).[2]

-

Procedure:

-

Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined via a BCA assay.

-

Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with specific primary antibodies overnight at 4°C.

-

Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody. The protein bands are visualized using an ECL detection system, and band densities are quantified and normalized to a loading control (e.g., β-actin).[2]

-

Conclusion and Future Directions

This compound demonstrates robust neuroprotective activity through the dual activation of the Nrf2/HO-1 and PI3K/Akt signaling pathways. By enhancing antioxidant defenses and inhibiting apoptosis, EE presents a compelling profile for a therapeutic agent against neurodegenerative conditions. The data indicates a clear dose-dependent effect in mitigating neuronal damage in preclinical models.

For drug development professionals, these mechanisms provide defined targets for further optimization and characterization. Future research should focus on in vivo efficacy in animal models of neurodegeneration, pharmacokinetic and pharmacodynamic profiling to establish optimal dosing, and investigation into synergistic effects with other neuroprotective agents. The detailed protocols and pathway analyses provided herein serve as a foundational guide for advancing this compound from a promising natural compound to a potential clinical candidate.

References

- 1. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of this compound on an MPTP-Induced Parkinson’s Disease Cell Model and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Study on the protective effects and mechanisms of eleutherococcus senticosus on korsakoff syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural products attenuate PI3K/Akt/mTOR signaling pathway: A promising strategy in regulating neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound alleviates cerebral ischemia-reperfusion injury in a 5-hydroxytryptamine receptor 2C (Htr2c)-dependent manner in rats - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antioxidant Properties of Eleutheroside E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eleutheroside E, a prominent active lignan glycoside isolated from the roots and stems of Eleutherococcus senticosus (Siberian Ginseng), has garnered significant scientific interest for its diverse pharmacological activities. Among these, its potent antioxidant properties are of particular note, suggesting its potential as a therapeutic agent against pathologies precipitated or exacerbated by oxidative stress. This technical guide provides an in-depth exploration of the antioxidant mechanisms of this compound, detailing its direct radical-scavenging capabilities and its influence on endogenous antioxidant defense systems. This document summarizes key quantitative data, presents detailed experimental protocols for investigating its antioxidant efficacy, and visualizes the intricate signaling pathways modulated by this compound.

Introduction to this compound and Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a critical contributor to cellular damage and the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and age-related pathologies.[1] this compound has emerged as a promising natural compound with the ability to counteract oxidative stress.[2] Its antioxidant effects are multifaceted, involving both direct neutralization of free radicals and the modulation of intracellular signaling pathways that govern the expression of cytoprotective genes.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a dual mechanism: direct scavenging of free radicals and upregulation of endogenous antioxidant defense systems via modulation of key signaling pathways.

Direct Radical Scavenging Activity

While direct radical scavenging data for purified this compound is limited in the reviewed literature, studies on closely related compounds and extracts of Eleutherococcus senticosus suggest potential free radical neutralizing capabilities. For instance, Eleutheroside E1, a related lignan, has demonstrated potent DPPH radical scavenging activity.[3] The antioxidant activity of extracts from Eleutherococcus senticosus, rich in this compound, further supports this direct antioxidant potential.[4]

Modulation of Intracellular Signaling Pathways

This compound's indirect antioxidant effects are primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) signaling cascade.

The Nrf2 pathway is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, this compound promotes the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the increased expression of phase II detoxifying and antioxidant enzymes, such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[5]

Oxidative stress is a potent activator of the MAPK and NF-κB signaling pathways, which play a central role in the inflammatory response and apoptosis. This compound has been shown to suppress the phosphorylation of key MAPK proteins (p38, ERK, and JNK), thereby inhibiting the activation of the transcription factor NF-κB.[6] This leads to a downregulation of pro-inflammatory cytokines and a reduction in cellular damage.

Quantitative Data on Antioxidant Properties

The antioxidant efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: Effect of this compound on Antioxidant Enzyme Activity and Oxidative Stress Markers

| Cell/Tissue Type | Model | Treatment | Superoxide Dismutase (SOD) Activity | Catalase (CAT) Activity | Glutathione Peroxidase (GPx) Activity | Malondialdehyde (MDA) Content | Reference |

| Human Skin Fibroblasts (HSFs) | D-galactose-induced senescence | 50 µmol/L this compound | Increased to 22.51 ± 1.09% (from 15.31 ± 1.02% in model) | Increased by 15.87 ± 2.25% | - | Reduced to 6.34 ± 0.58 (from 7.35 ± 0.47 in model) | [7] |

| Human Skin Fibroblasts (HSFs) | D-galactose-induced senescence | 200 µmol/L this compound | - | Increased by 42.39 ± 5.13% | - | Reduced to 2.72 ± 0.12 (from 7.35 ± 0.47 in model) | [7] |

| Rat Hippocampal Neurons | Ischemia-Reperfusion (I/R) | This compound | Significantly increased | - | Significantly increased | Significantly reduced | [8] |

Table 2: IC50 Values for Radical Scavenging Activity of this compound and Related Compounds

| Compound | Assay | IC50 Value | Reference |

| Eleutheroside E1 | DPPH | 37.03 µg/mL | [3] |

| Eleutherococcus senticosus Fruit Intractum | DPPH | 162.56 µg/mL | [4] |

| Eleutherococcus senticosus Fruit Intractum | ABTS | 44.80 µg/mL | [4] |

| This compound | CYP2E1 inhibition | 188.36 µM | [9] |

| This compound | CYP2C9 inhibition | 261.82 µM | [9] |

Note: Data for purified this compound in direct radical scavenging assays (DPPH, ABTS) is not extensively available in the reviewed literature. The data presented is for a closely related compound (Eleutheroside E1) and extracts of the plant source.

Detailed Experimental Protocols

The following protocols are representative methodologies for assessing the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of various concentrations of this compound to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid is used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Intracellular ROS Detection using DCFH-DA

-

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Procedure:

-

Seed cells (e.g., H9c2 or PC-12) in a 96-well black plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration.

-

Induce oxidative stress by adding an agent like H₂O₂ or using a hypoxia/reoxygenation model.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

-

Western Blot Analysis for Nrf2 and MAPK Pathway Proteins

-

Principle: This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of changes in protein expression and phosphorylation states in response to this compound treatment.

-

Procedure:

-

Treat cells with this compound and/or an oxidative stressor.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, Keap1, p-p38, p38, p-ERK, ERK, p-JNK, JNK, NF-κB p65, and β-actin as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Conclusion and Future Directions

This compound demonstrates significant antioxidant properties through both direct and indirect mechanisms. Its ability to modulate the Nrf2 and MAPK/NF-κB signaling pathways underscores its potential as a therapeutic agent for mitigating oxidative stress-related diseases. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the antioxidant potential of this compound.

Future research should focus on elucidating the precise molecular interactions of this compound with its targets, conducting comprehensive in vivo studies to validate its efficacy and safety in various disease models, and exploring its potential for synergistic effects with other antioxidant compounds. Further investigation into its direct radical scavenging capacity with purified this compound is also warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound from pre-treatment of Acanthopanax senticosus (Rupr.etMaxim.) Harms ameliorates high-altitude-induced heart injury by regulating NLRP3 inflammasome-mediated pyroptosis via NLRP3/caspase-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPTLC-profiling of eleutherosides, mechanism of antioxidative action of eleutheroside E1, the PAMPA test with LC/MS detection and the structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Effect of this compound on an MPTP-Induced Parkinson’s Disease Cell Model and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound decreases oxidative stress and NF-κB activation and reprograms the metabolic response against hypoxia-reoxygenation injury in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound alleviates cerebral ischemia-reperfusion injury in a 5-hydroxytryptamine receptor 2C (Htr2c)-dependent manner in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Eleutheroside B and this compound on activity of cytochrome P450 in rat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

Eleutheroside E's Impact on Gene Expression: A Technical Guide for Researchers

Abstract

Eleutheroside E (EE), a prominent bioactive lignan glycoside isolated from the roots and stems of Acanthopanax senticosus (Siberian ginseng), has garnered significant scientific attention for its diverse pharmacological activities. These include anti-inflammatory, neuroprotective, anti-diabetic, cardioprotective, and anti-cancer properties. The therapeutic potential of EE is intrinsically linked to its ability to modulate gene expression, thereby influencing a multitude of cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on gene expression, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling networks affected by this compound.

Introduction

This compound stands out as a promising natural compound with a wide spectrum of biological effects. Its therapeutic efficacy is underpinned by its capacity to interact with and modulate cellular machinery at the genetic level. Understanding the precise mechanisms by which EE alters gene expression is paramount for its development as a potential therapeutic agent. This document synthesizes the existing research to provide a detailed technical resource on the molecular impact of this compound.

Quantitative Impact of this compound on Gene and Protein Expression

This compound exerts its biological effects by modulating the expression of various genes and proteins involved in inflammation, metabolism, cell survival, and apoptosis. The following tables summarize the key quantitative findings from various studies.

Table 1: Effect of this compound on Inflammatory Gene and Protein Expression

| Target Gene/Protein | Cell/Tissue Type | Experimental Condition | Concentration of EE | Observed Effect | Reference |

| IL-6 | SW982 human synovial sarcoma cells | IL-1β stimulation | Lower concentrations than eleutheroside B | Suppression of gene expression | [1] |

| MMP-1 | SW982 human synovial sarcoma cells | IL-1β stimulation | Lower concentrations than eleutheroside B | Suppression of gene expression | [1] |

| COX-2 | SW982 human synovial sarcoma cells | IL-1β stimulation | Lower concentrations than eleutheroside B | Suppression of gene expression | [1] |

| NLRP3 | Heart tissue of high-altitude hypobaric hypoxia model rats | Hypobaric hypoxia | 50 mg/kg, 100 mg/kg | Significant dose-dependent suppression of expression | [2] |

| Caspase-1 | Heart tissue of high-altitude hypobaric hypoxia model rats | Hypobaric hypoxia | 50 mg/kg, 100 mg/kg | Significant dose-dependent suppression of expression | [2] |

| TNF-α | Serum of ovariectomized mice | Ovariectomy | Not specified | Reduction of serum levels | [3] |

| IL-6 | Serum of ovariectomized mice | Ovariectomy | Not specified | Reduction of serum levels | [3] |

Table 2: Effect of this compound on Metabolic Gene Expression

| Target Gene | Tissue Type | Experimental Model | Concentration of EE | Observed Effect | Reference |

| Glucokinase | Liver | db/db mice | 0.003% in diet | Significantly increased mRNA expression | [4] |

| 6-phosphofructokinase | Liver | db/db mice | 0.003% in diet | Significantly increased mRNA expression | [4] |

| G6Pase | Liver | db/db mice | 0.003% in diet | Markedly decreased mRNA expression | [4] |

| PEPCK | Liver | db/db mice | 0.003% in diet | Markedly decreased mRNA expression | [4] |

Table 3: Effect of this compound on Apoptosis and Cell Survival-Related Protein Expression

| Target Protein | Cell Type | Experimental Condition | Concentration of EE | Observed Effect | Reference |

| Bax | H9c2 cells | Hypoxia/Reoxygenation (H/R) injury | 100 μM | Reduced expression | [5][6] |

| Caspase-3 | H9c2 cells | Hypoxia/Reoxygenation (H/R) injury | 100 μM | Reduced expression | [5][6] |

| Caspase-9 | H9c2 cells | Hypoxia/Reoxygenation (H/R) injury | 100 μM | Reduced expression | [5][6] |

| Bcl-2 | H9c2 cells | Hypoxia/Reoxygenation (H/R) injury | 100 μM | Enhanced expression | [5][6] |

| CytC | PC-12 cells | MPTP-induced apoptosis | 300 μM, 500 μM | Upregulated expression | [7] |

| Nrf2 | PC-12 cells | MPTP-induced apoptosis | 300 μM, 500 μM | Upregulated expression | [7] |

| NQO1 | PC-12 cells | MPTP-induced apoptosis | 300 μM, 500 μM | Upregulated expression | [7] |

| Phosphorylated PI3K | Cervical cancer xenografts in nude mice | Tumor growth | Not specified | Reduced relative expression | [8] |

| Phosphorylated Akt | Cervical cancer xenografts in nude mice | Tumor growth | Not specified | Reduced relative expression | [8] |

Key Signaling Pathways Modulated by this compound

This compound's influence on gene expression is mediated through its interaction with several key signaling pathways.

Anti-inflammatory Pathways

EE demonstrates significant anti-inflammatory effects by inhibiting the NF-κB and AP-1 signaling pathways .[1] In interleukin-1β stimulated SW982 cells, this compound was found to suppress the gene expression of pro-inflammatory cytokines like IL-6 and matrix metalloproteinase MMP-1 by inhibiting the binding activities of the transcription factors NF-κB and AP-1.[1]

Another critical anti-inflammatory mechanism involves the NLRP3 inflammasome pathway . In a rat model of high-altitude induced heart injury, EE was shown to suppress the expressions of NLRP3 and caspase-1, thereby inhibiting pyroptosis and inflammation.[2]

Neuroprotective and Cognitive Enhancement Pathways

In a C. elegans model of radiation damage, EE was shown to enhance long-term memory by modulating G-protein-coupled receptor (GPCR) and neuropeptide signaling pathways .[9] This ultimately leads to the activation of CREB through the cAMP-PKA and Gqα-PLC pathways.[9]

Metabolic Regulation Pathways

EE has been shown to ameliorate insulin resistance in type 2 diabetic db/db mice by enhancing the insulin signaling pathway in skeletal muscle.[4] Furthermore, it improves hepatic glucose metabolism by upregulating the expression of genes involved in glycolysis (glucokinase and 6-phosphofructokinase) and downregulating genes in gluconeogenesis (G6Pase and PEPCK).[4]

Anti-cancer Pathways

In cervical cancer, this compound exhibits anti-tumor effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway . This inhibition leads to decreased cell viability and increased apoptosis in cancer cells.[8]

Experimental Protocols

This section outlines the general methodologies employed in the cited research to investigate the effects of this compound on gene expression. For specific details, researchers should consult the original publications.

Cell Culture and Treatment

-

Cell Lines: A variety of cell lines have been used, including SW982 (human synovial sarcoma), H9c2 (rat cardiomyocytes), PC-12 (rat pheochromocytoma), and SiHa (human cervical cancer).

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then diluted to the desired final concentrations in the cell culture medium. Control groups are treated with the vehicle alone.

Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

-

RNA Extraction: Total RNA is extracted from cells or tissues using commercially available kits (e.g., TRIzol reagent).

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: The relative expression levels of target genes are quantified by qPCR using a fluorescent dye (e.g., SYBR Green) and gene-specific primers. The expression levels are typically normalized to a housekeeping gene (e.g., GAPDH, β-actin).

Protein Expression Analysis (Western Blotting)

-

Protein Extraction: Total protein is extracted from cells or tissues using lysis buffers containing protease and phosphatase inhibitors.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control (e.g., GAPDH, β-actin).

Experimental Workflow Visualization

Conclusion and Future Directions

This compound is a multifaceted natural compound with significant potential for therapeutic applications. Its ability to modulate the expression of a wide array of genes involved in critical cellular processes forms the basis of its pharmacological effects. The compiled data and pathway visualizations in this guide offer a foundational understanding for researchers.

Future research should focus on:

-

Elucidating the upstream molecular targets of this compound to understand how it initiates its effects on signaling pathways.

-

Conducting comprehensive transcriptomic and proteomic studies to obtain a global view of the changes in gene and protein expression induced by EE.

-

Investigating the epigenetic modifications (e.g., DNA methylation, histone modification) that may be influenced by this compound.

-

Performing well-designed clinical trials to validate the therapeutic efficacy and safety of this compound in human diseases.

By continuing to unravel the intricate molecular mechanisms of this compound, the scientific community can pave the way for its successful translation from a traditional remedy to a modern therapeutic agent.

References

- 1. Anti-inflammatory effects of this compound from Acanthopanax senticosus [jstage.jst.go.jp]

- 2. This compound from pre-treatment of Acanthopanax senticosus (Rupr.etMaxim.) Harms ameliorates high-altitude-induced heart injury by regulating NLRP3 inflammasome-mediated pyroptosis via NLRP3/caspase-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Decoding the mechanism of this compound in treating osteoporosis via network pharmacological analysis and molecular docking of osteoclast-related genes and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Effect of this compound on an MPTP-Induced Parkinson’s Disease Cell Model and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound functions as anti-cervical cancer drug by inhibiting the phosphatidylinositol 3-kinase pathway and reprogramming the metabolic responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Understanding the Bioavailability of Eleutheroside E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eleutheroside E, a prominent bioactive lignan glycoside isolated from the roots of Eleutherococcus senticosus (Siberian ginseng), has garnered significant scientific interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-diabetic effects.[1][2][3] The therapeutic potential of this compound is intrinsically linked to its bioavailability, which governs its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the current understanding of this compound bioavailability, summarizing key pharmacokinetic parameters, detailing experimental methodologies, and visualizing associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics based on this promising natural compound.

Quantitative Bioavailability Data

The oral bioavailability of this compound has been investigated in animal models, primarily in rats. The compound exhibits relatively low oral bioavailability, suggesting that factors such as poor absorption, extensive first-pass metabolism, or rapid elimination may limit its systemic exposure. The following tables summarize the key pharmacokinetic parameters of this compound from published studies.

Table 1: Oral Bioavailability and Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Reference |

| Bioavailability | 3.82 ± 0.86% | [4] |

| Tmax (isolated) | 0.42 ± 0.14 hours | [4] |

| Tmax (water extract) | 2.75 ± 2.17 hours | [4] |

| Cmax (isolated) | 91.33 ± 12.53 µg/L | [4] |

| Cmax (water extract) | 75.50 ± 26.62 µg/L | [4] |

| Half-life (t1/2) (isolated) | 1.13 ± 0.43 hours | [4] |

| Half-life (t1/2) (water extract) | 1.49 ± 0.18 hours | [4] |

| AUC0−∞ (isolated) | 135.19 ± 32.27 µg/h/L | [4] |

| AUC0−∞ (water extract) | 375.14 ± 87.90 µg/h/L | [4] |

Table 2: Tissue Distribution of this compound in Rats Following Intravenous Injection

| Tissue | Relative Concentration | Reference |

| Liver | Highest | [5] |

| Kidney | High | [5] |

| Spleen | Moderate | [5] |

| Heart | Lowest | [5] |

Experimental Protocols

The following sections detail the methodologies employed in key studies to assess the bioavailability and pharmacokinetic profile of this compound.

In Vivo Pharmacokinetic Studies in Rats

Objective: To determine the oral bioavailability and pharmacokinetic parameters of this compound.

Animal Model: Male Wistar rats.[5]

Drug Administration:

-

Intravenous (IV): A single dose of Eleutherococcus injection was administered into the femoral vein.[5]

-

Oral (PO): this compound was administered orally, either as an isolated compound or as a component of a water extract.[4]

Blood Sampling:

-

Blood samples were collected from the tail vein at various time points post-administration.[5]

-

Plasma was separated by centrifugation and stored at -20°C until analysis.[5]

Sample Preparation:

-

Protein Precipitation: Acetonitrile was used to precipitate proteins from the plasma samples.[5]

-

Solid-Phase Extraction (SPE): The supernatant was further purified using SPE. The analytes were eluted with 60% methanol.[5]

Analytical Method:

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC were calculated from the plasma concentration-time data using appropriate software. A three-compartment model was found to best fit the data for intravenous administration.[5]

In Vitro Studies on Cellular Uptake and Signaling

Objective: To investigate the effects of this compound on cellular glucose uptake and its underlying signaling pathways.

Cell Models:

-

C2C12 myotubes: To assess insulin-provoked glucose uptake.[2][8][9]

-

3T3-L1 adipocytes: To evaluate the effect on TNF-α-induced suppression of glucose uptake.[2][8][9]

Experimental Procedure:

-

Cell Culture: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[9]

-

Treatment: Cells were treated with varying concentrations of this compound.[2][8]

-

Glucose Uptake Assay: The amount of glucose taken up by the cells was measured to determine the effect of this compound.[2][8]

Signaling Pathway Analysis:

-

Western Blotting: To evaluate the phosphorylation status and expression levels of key proteins in the insulin signaling pathway.[10]

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows and signaling pathways associated with this compound.

Caption: Experimental workflow for assessing the bioavailability and cellular effects of this compound.

Caption: Proposed mechanism of this compound in enhancing insulin signaling.

Caption: Inhibitory effect of this compound on the NLRP3 inflammasome pathway.

Discussion and Future Directions

The available data indicates that this compound has poor oral bioavailability, which may pose a challenge for its development as an oral therapeutic agent.[4] However, the observation that the water extract of Eleutherococcus senticosus results in a higher AUC for this compound compared to the isolated compound suggests that other constituents in the extract may enhance its absorption or reduce its metabolism.[4] This warrants further investigation into potential synergistic effects and the development of formulation strategies to improve bioavailability.

Future research should focus on:

-

Identifying the specific metabolites of this compound to understand its biotransformation pathways.

-

Investigating the mechanisms of its intestinal absorption , including the potential role of transporters.

-

Exploring novel drug delivery systems , such as nanoparticles, liposomes, or co-administration with absorption enhancers, to improve the oral bioavailability of this compound.

-

Conducting preclinical and clinical studies to establish a clear dose-response relationship and to evaluate the therapeutic efficacy of this compound in various disease models.

Conclusion

This compound is a promising natural compound with a wide range of pharmacological activities. While its low oral bioavailability presents a hurdle for its clinical application, a thorough understanding of its pharmacokinetic profile and the factors influencing its absorption and metabolism is crucial for overcoming this limitation. The data and methodologies summarized in this technical guide provide a solid foundation for further research aimed at unlocking the full therapeutic potential of this compound.

References

- 1. This compound from pre-treatment of Acanthopanax senticosus (Rupr.etMaxim.) Harms ameliorates high-altitude-induced heart injury by regulating NLRP3 inflammasome-mediated pyroptosis via NLRP3/caspase-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. examine.com [examine.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

The history of Eleutheroside E research

An In-depth Technical Guide to the History and Core Research of Eleutheroside E

Introduction

This compound is a prominent lignan diglycoside isolated from the roots and stems of Eleutherococcus senticosus (synonymous with Acanthopanax senticosus), a plant belonging to the Araliaceae family.[1] Historically known as Siberian Ginseng, E. senticosus has been a cornerstone of traditional medicine in China, Russia, Korea, and Japan for its adaptogenic properties, which are believed to enhance resistance to physical, environmental, and emotional stressors.[2][3] The research journey of this compound began as part of a broader investigation by Russian scientists seeking alternatives to the overharvested Panax ginseng.[3][4] While it was discovered that E. senticosus does not contain the ginsenosides characteristic of Panax, it possesses a unique group of compounds called eleutherosides, which exhibit similar therapeutic effects.[3]

This compound, specifically the di-β-D-glucoside of (−)-syringaresinol, has emerged as a key bioactive constituent responsible for many of the plant's pharmacological activities.[5] Initial research focused on the general effects of the whole plant extract, but the focus has since shifted to isolating specific eleutherosides to understand their individual mechanisms of action. This guide provides a comprehensive overview of the historical progression and current state of this compound research, detailing its multifaceted therapeutic potential, the experimental protocols used to uncover its mechanisms, and the key signaling pathways it modulates.

Key Research Areas and Pharmacological Activities

Research into this compound has unveiled a wide array of biological activities, positioning it as a promising candidate for drug development in several therapeutic areas.

Anti-inflammatory and Immunomodulatory Effects

One of the most extensively studied properties of this compound is its potent anti-inflammatory activity. Chronic inflammation is a key driver of numerous diseases, including arthritis and metabolic disorders. This compound has been shown to mitigate inflammatory responses by modulating key signaling pathways and suppressing the production of pro-inflammatory mediators.

Key Findings:

-

Ininterleukin-1β (IL-1β) stimulated SW982 human synovial cells, this compound suppressed the gene expression of interleukin-6 (IL-6), matrix metalloproteinase-1 (MMP-1), and cyclooxygenase-2 (COX-2).[6]

-

The anti-inflammatory mechanism involves the inhibition of transcription factors nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are central regulators of inflammatory gene expression.[6][7][8]

-

In collagen-induced arthritis (CIA) mouse models, oral administration of this compound reduced arthritis scores, inflammatory cell infiltration, and cartilage damage, while also decreasing serum levels of TNF-α and IL-6.[7]

Quantitative Data Summary: Anti-inflammatory Effects

| Model System | Treatment | Key Biomarkers Measured | Results | Reference |

| IL-1β stimulated SW982 cells | This compound | Gene expression of IL-6, MMP-1, COX-2; NF-κB & AP-1 binding | Dose-dependent suppression of gene expression and transcription factor activity | [6] |

| Collagen-Induced Arthritis (CIA) Mice | 15-60 mg/kg this compound (oral, daily, 3 weeks) | Arthritis score, TNF-α, IL-6 | Reduced arthritis score and incidence; Decreased TNF-α and IL-6 levels | [7] |

Signaling Pathway: NF-κB and AP-1 Inhibition

Below is a diagram illustrating the proposed mechanism by which this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB and AP-1 signaling pathways.

Caption: this compound inhibits inflammatory gene expression via the MAPK/AP-1 and NF-κB pathways.

Neuroprotective and Cognitive Enhancement Effects

This compound has demonstrated significant potential in protecting the nervous system and enhancing cognitive function, making it a subject of interest for neurodegenerative diseases like Parkinson's and Alzheimer's disease.

Key Findings:

-

In a rat model of Alzheimer's, this compound improved learning and memory deficits, potentially by increasing acetylcholine content and enhancing cholinergic nerve function in the hippocampus.[9]

-

It protects against cognitive deficits caused by radiation in mice by activating the PKA/CREB/BDNF signaling pathway, which is crucial for neuronal survival and synaptic plasticity.[7][10]

-

In a Parkinson's disease cell model using MPTP-induced toxicity in PC-12 cells, this compound increased cell survival, raised mitochondrial membrane potential, reduced reactive oxygen species (ROS), and decreased apoptosis.[11] The protective mechanism involves the upregulation of CytC, Nrf2, and NQO1 proteins.[11]

-

Oral administration to rats after ischemia/reperfusion injury preserved hippocampal cell viability and spatial memory.[2]

Quantitative Data Summary: Neuroprotective Effects

| Model System | Treatment | Key Parameters Measured | Results | Reference |

| Radiation-induced cognitive impairment (Mice) | 50 mg/kg this compound (oral, daily, 4 weeks) | Cognitive and spatial memory, Hippocampal neuron protection | Improved memory impairments, protected neurons, activated PKA/CREB/BDNF pathway | [7][10] |

| MPTP-induced Parkinson's model (PC-12 cells) | 100-500 μmol/L this compound | Cell survival rate, Mitochondrial membrane potential, ROS levels, Apoptosis rate | Increased cell survival and membrane potential; Decreased ROS and apoptosis | [11] |

| Ischemia/Reperfusion (Rats) | 300 mg/kg Eleuthero extract (oral) | Hippocampal cell viability, Spatial memory (Y-Maze) | Preserved 53.1% of hippocampal cell viability; Inhibited 81.9% of spatial memory loss | [2] |

Signaling Pathway: PKA/CREB/BDNF Activation

The diagram below illustrates how this compound may enhance cognitive function and offer neuroprotection by activating the PKA/CREB/BDNF pathway.

Caption: Neuroprotective effect of this compound via the PKA/CREB/BDNF signaling pathway.

Metabolic Regulation and Anti-Diabetic Effects

This compound has been identified as a key component in the anti-diabetic effects of E. senticosus, primarily by improving insulin sensitivity and regulating glucose metabolism.

Key Findings:

-

In type 2 diabetic db/db mice, dietary supplementation with this compound significantly decreased blood glucose and serum insulin levels, improved serum lipid profiles, and attenuated HOMA-IR, an indicator of insulin resistance.[12]

-

In vitro, it increases insulin-provoked glucose uptake in C2C12 myotubes and reverses the suppression of glucose uptake caused by TNF-α in 3T3-L1 adipocytes.[7][12]

-

The mechanism involves the improvement of hepatic glucose metabolism by upregulating glycolysis (via increased glucokinase) and downregulating gluconeogenesis (via decreased G6Pase and PEPCK).[12]

Quantitative Data Summary: Anti-Diabetic Effects

| Model System | Treatment | Key Parameters Measured | Results | Reference |

| db/db Mice (Type 2 Diabetes) | 0.003% this compound in diet (5 weeks) | Blood glucose, Serum insulin, HOMA-IR, Lipid profile | Significantly reduced glucose and insulin; Attenuated HOMA-IR; Improved lipids | [10][12] |

| C2C12 Myotubes | 10 μM this compound (24 h) | Insulin-induced glucose uptake | Increased glucose uptake | [7][12] |

| 3T3-L1 Adipocytes | 10 μM this compound | TNF-α-induced suppression of glucose uptake | Improved glucose uptake | [7][12] |

Cardioprotective Effects

This compound demonstrates protective effects on the heart, particularly under conditions of stress such as hypoxia-reoxygenation and high altitude.

Key Findings:

-

It protects H9c2 cardiac cells from hypoxia-reoxygenation (H/R) induced apoptosis and oxidative stress.[7]

-

The mechanism involves blocking the MAPK pathway (ERK, JNK, p38) and inhibiting NF-κB activation.[7]

-

In a rat model of high-altitude-induced heart injury, this compound suppressed inflammation and pyroptosis by inhibiting the NLRP3/caspase-1 signaling pathway.[13] It also downregulated cardiac injury markers like BNP, CK-MB, and LDH.[13]

Signaling Pathway: NLRP3 Inflammasome Inhibition

The following diagram shows the inhibition of the NLRP3 inflammasome pathway by this compound, a key mechanism in its cardioprotective effect against stress-induced injury.

Caption: Cardioprotection by this compound via inhibition of the NLRP3 inflammasome pathway.

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in this compound research, offering a template for replication and further investigation.

In Vivo Ovariectomized (OVX) Mouse Model for Osteoporosis

-

Objective: To evaluate the effect of this compound on bone loss in a model of postmenopausal osteoporosis.[14]

-

Animal Model: Female C57BL/6J mice (8-10 weeks old).

-

Procedure:

-

Surgery: Mice are anesthetized, and bilateral ovariectomy is performed to induce estrogen deficiency. A sham operation (laparotomy without ovary removal) is performed on the control group.

-

Treatment: Four weeks post-surgery to allow for bone loss establishment, mice are randomly assigned to groups: Sham, OVX + Vehicle, OVX + this compound (low dose), OVX + this compound (high dose). Treatment is administered daily via oral gavage for a specified period (e.g., 8 weeks).

-

Analysis:

-

Micro-CT Analysis: The femur is harvested, and the distal femoral metaphysis is scanned using a micro-computed tomography (μCT) system. Key parameters like Bone Mineral Density (BMD), Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), and Trabecular Spacing (Tb.Sp) are quantified.[14]

-

Serum Biomarker Analysis: Blood is collected to measure levels of bone turnover markers. Tartrate-resistant acid phosphatase (TRAP) and C-terminal telopeptide of type I collagen (CTX) are markers of bone resorption, while procollagen type I N-terminal propeptide (P1NP) is a marker of bone formation. Levels are quantified using ELISA kits.[14]

-

-

In Vitro Glucose Uptake Assay

-

Objective: To measure the effect of this compound on glucose uptake in muscle and fat cells.[12]

-

Cell Lines: C2C12 myoblasts (differentiated into myotubes) and 3T3-L1 preadipocytes (differentiated into adipocytes).

-

Procedure:

-

Cell Culture and Differentiation: C2C12 myoblasts are grown to confluence and differentiated in DMEM with 2% horse serum. 3T3-L1 cells are differentiated using a standard cocktail of insulin, dexamethasone, and IBMX.

-

Treatment: Differentiated cells are pre-treated with this compound (e.g., 10 μM) for 24 hours. For insulin resistance models, cells can be co-treated with TNF-α.

-

Glucose Uptake Measurement:

-

Cells are washed and starved in serum-free medium.

-

Insulin (100 nM) is added for 30 minutes to stimulate glucose uptake.

-

A fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is added for a short incubation period (e.g., 20 minutes).

-

The reaction is stopped, cells are washed, and intracellular fluorescence is measured using a plate reader or flow cytometer. Increased fluorescence indicates higher glucose uptake.

-

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Objective: To assess the passive permeability of this compound across a biological membrane, predicting its oral absorption.[15]

-

Methodology:

-

Plate Preparation: A 96-well filter plate (donor plate) with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., 1% L-α-phosphatidylcholine in n-dodecane) to form an artificial membrane. An acceptor plate is filled with a buffer solution (e.g., PBS pH 7.4).

-

Compound Addition: A solution of this compound (e.g., 40 μM in PBS) is added to the donor wells.

-

Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a set period (e.g., 3-5 hours).

-

Quantification: After incubation, the concentration of this compound in both the donor and acceptor wells is quantified using LC/MS.

-

Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the change in concentration over time, providing an estimate of its ability to be absorbed via passive diffusion.

-

Conclusion and Future Directions

has evolved from its discovery as part of an "adaptogen" to its characterization as a specific, multi-target therapeutic agent. Extensive preclinical studies, both in vitro and in vivo, have established its efficacy in models of inflammation, neurodegeneration, diabetes, and cardiovascular disease. The elucidation of its mechanisms of action, particularly its ability to modulate fundamental signaling pathways like NF-κB, MAPK, PKA/CREB, and NLRP3, underscores its significant pharmacological potential.

While the existing data is compelling, the translation of these findings to clinical applications requires further investigation. Future research should focus on:

-

Human Clinical Trials: Well-designed, placebo-controlled clinical trials are necessary to validate the efficacy and safety of this compound in human populations for its most promising indications.

-

Pharmacokinetics and Bioavailability: More detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans to optimize dosing and delivery.

-

Synergistic Effects: Investigating the potential synergistic effects of this compound with other eleutherosides or conventional drugs could lead to more effective combination therapies.

-

Long-Term Safety: Comprehensive long-term toxicology studies are essential to ensure its safety for chronic use.

References

- 1. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. examine.com [examine.com]

- 3. integrativepro.com [integrativepro.com]

- 4. Eleutherococcus senticosus: Studies and effects [scirp.org]

- 5. Eleutheroside - Wikipedia [en.wikipedia.org]

- 6. Anti-inflammatory effects of this compound from Acanthopanax senticosus [jstage.jst.go.jp]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Eleutheroside B or E enhances learning and memory in experimentally aged rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Effect of this compound on an MPTP-Induced Parkinson’s Disease Cell Model and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound from pre-treatment of Acanthopanax senticosus (Rupr.etMaxim.) Harms ameliorates high-altitude-induced heart injury by regulating NLRP3 inflammasome-mediated pyroptosis via NLRP3/caspase-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Decoding the mechanism of this compound in treating osteoporosis via network pharmacological analysis and molecular docking of osteoclast-related genes and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HPTLC-profiling of eleutherosides, mechanism of antioxidative action of eleutheroside E1, the PAMPA test with LC/MS detection and the structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

Eleutheroside E: A Technical Guide to its Foundational Science

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Eleutheroside E (EE), a prominent lignan glycoside isolated from Eleutherococcus senticosus (Siberian Ginseng), has garnered significant scientific interest for its diverse pharmacological activities. This document provides an in-depth technical overview of the foundational science of this compound, focusing on its key biological effects, mechanisms of action, and relevant quantitative data. It details experimental methodologies for cited studies and visualizes complex biological pathways to support further research and development initiatives.

Anti-inflammatory and Immunomodulatory Activity

This compound demonstrates significant anti-inflammatory properties across various experimental models.[1][2] Its mechanism is primarily centered on the suppression of key inflammatory signaling pathways and the subsequent reduction in pro-inflammatory mediator production.[3][4] Studies suggest these effects are beneficial in conditions like rheumatoid arthritis and osteoporosis.[1][5]

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling

A primary anti-inflammatory mechanism of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3] In inflammatory states, stimuli like Lipopolysaccharide (LPS) activate these pathways, leading to the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of key MAPK proteins (ERK, JNK, p38) and block the activation of NF-κB.[3] This dual inhibition effectively reduces the expression and release of inflammatory cytokines such as TNF-α and IL-6.[2][3][5] Additionally, this compound has been found to suppress the NLRP3 inflammasome, a key component of the innate immune response involved in pyroptosis and inflammation.[6]

Caption: Inhibition of MAPK, NF-κB, and NLRP3 pathways by this compound.

Quantitative Data: In Vitro and In Vivo Efficacy

| Bioactivity | Model / Assay | Key Parameters | Result | Reference |

| Anti-inflammatory | Collagen-Induced Arthritis (CIA) Mouse Model | Dose: 15-60 mg/kg (oral, daily) | Reduced arthritis score, decreased TNF-α and IL-6.[1][3] | [1][3] |

| Anti-osteoporosis | Ovariectomy (OVX) Mouse Model | N/A | Reversed increased serum levels of TNF-α, LPS, and IL-6.[5] | [5] |

| COX-2 Inhibition | Enzyme Inhibition Assay | IC50 | 5.2 to 10.3 µM (for related phenylpropanoids).[7] | [7] |

| Cardioprotection | Hypoxia/Reoxygenation (H/R) in H9c2 cells | Concentration: 100 μM | Inhibited phosphorylation of ERK, JNK, and p38.[3] | [3] |

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice

This protocol provides a general framework for evaluating the anti-arthritic effects of this compound in vivo.

-

Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection is given 21 days later.

-

Treatment: Following the booster injection, mice are randomly assigned to groups. The treatment group receives this compound (e.g., 15-60 mg/kg) orally once daily for a specified period (e.g., three weeks).[1] A vehicle control group receives the carrier solvent.

-

Clinical Assessment: Arthritis severity is scored visually 2-3 times per week based on the swelling and redness of each paw (scale of 0-4 per paw, for a maximum score of 16 per mouse).

-

Histopathological Analysis: At the end of the study, ankle joints are collected, fixed in formalin, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, cartilage damage, and bone erosion.[3]

-

Biomarker Analysis: Serum is collected to measure levels of pro-inflammatory cytokines like TNF-α and IL-6 using ELISA kits.[3]

Neuroprotective Effects

This compound exhibits multifaceted neuroprotective properties, demonstrating potential in models of neurodegenerative diseases and ischemic injury.[8][9] Its mechanisms include antioxidant, anti-apoptotic, and neuromodulatory actions.[1][10]

Mechanism of Action: Antioxidant and Anti-Apoptotic Pathways

This compound confers neuroprotection in part by mitigating oxidative stress and inhibiting apoptosis. In a Parkinson's disease cell model, it was shown to reduce intracellular Reactive Oxygen Species (ROS) and increase mitochondrial membrane potential.[8] This was associated with the upregulation of the Nrf2/NQO1 antioxidant pathway.[8]

Furthermore, this compound modulates apoptosis. In models of cerebral ischemia-reperfusion injury, it reduces the expression of pro-apoptotic proteins like Bax and executioner caspases (caspase-3, -6, -7) while increasing the expression of the anti-apoptotic protein Bcl-2.[3][9] This effect is partly mediated through the Htr2c/caspase axis.[9]

Caption: Antioxidant and anti-apoptotic actions of this compound.

Cognitive Enhancement

Studies also indicate that this compound can improve cognitive function.[1] It may alleviate cognitive deficits by modulating cholinergic and glutamatergic systems, specifically through the α7-nAChR–NMDAR pathway, enhancing the synthesis of acetylcholine.[10][11][12]

Quantitative Data: Neuroprotective Efficacy

| Bioactivity | Model / Assay | Key Parameters | Result | Reference |

| Neuroprotection | MPTP-induced Parkinson's model (PC-12 cells) | Concentration: 300-500 μmol/L | Increased cell survival, decreased ROS, upregulated Nrf2 and NQO1.[8] | [8] |

| Anti-apoptosis | Cerebral I/R model (rats) | N/A | Significantly reduced apoptosis of hippocampal neurons.[9] | [9] |

| Cognitive Enhancement | Radiation-induced cognitive deficits (mice) | Dose: 50 mg/kg (oral, daily) | Prevented cognitive deficits.[1][3] | [1][3] |

| Cognitive Enhancement | Isoflurane-induced cognitive dysfunction (rats) | Dose: 50 mg/kg (intraperitoneal) | Alleviated amnesia; reversed decrease in ACh, ChAT, α7-nAChRs.[11] | [11] |

Experimental Protocol: MPTP-Induced Parkinson's Disease Cell Model

This protocol outlines the use of PC-12 cells to assess the neuroprotective effects of this compound against the neurotoxin MPTP.[8]

-

Cell Culture: Rat adrenal pheochromocytoma (PC-12) cells are cultured in standard medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum).

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 100, 300, 500 μmol/L) for a specified duration (e.g., 2 hours).

-

Induction of Toxicity: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is added to the culture medium (e.g., 2500 μmol/L) for 24 hours to induce a Parkinson's-like cellular pathology.[8]

-

Cell Viability Assay: Cell viability is measured using the CCK-8 (Cell Counting Kit-8) assay. The absorbance is read at 450 nm, and viability is expressed as a percentage of the untreated control.[8]

-

ROS Measurement: Intracellular ROS levels are quantified using a fluorescent probe like DCFH-DA. Fluorescence intensity is measured with a fluorometer or fluorescence microscope.

-

Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Proteins of interest (e.g., Nrf2, NQO1, CytC, Bcl-2, Bax, Caspase-3) are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies for detection and quantification.[8]

Metabolic Regulation and Other Activities

Anti-diabetic Effects

This compound has been shown to ameliorate insulin resistance and hyperglycemia in type 2 diabetic models.[13] It enhances insulin-provoked glucose uptake in myotubes and adipocytes.[13] The underlying mechanism involves the regulation of hepatic glucose metabolism, specifically by upregulating glycolysis (via glucokinase) and downregulating gluconeogenesis (via G6Pase and PEPCK).[13]

| Bioactivity | Model / Assay | Key Parameters | Result | Reference |

| Anti-diabetic | Type 2 diabetic db/db mice | Dose: 0.003% in diet for 5 weeks | Reduced blood glucose and serum insulin; increased insulin sensitivity.[13] | [13] |

| Glucose Uptake | C2C12 myotubes | Concentration: 10 μM | Increased insulin-provoked glucose uptake.[3] | [3] |

Cytochrome P450 Inhibition

In vitro studies using rat liver microsomes have shown that this compound exhibits weak to moderate inhibitory effects on certain cytochrome P450 enzymes, which are crucial for drug metabolism.[14]

| Bioactivity | Model / Assay | Key Parameters | Result | Reference |

| CYP2E1 Inhibition | Rat Liver Microsomes | IC50 | 188.36 μM | [14] |

| CYP2E1 Inhibition | Rat Liver Microsomes | Ki (mixed-type inhibition) | 171.63 μM | [14] |